

structure-activity relationship (SAR) studies of aminobicyclo[4.3.0]nonanes

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminobicyclo[4.3.0]nonane Derivatives

The aminobicyclo[4.3.0]nonane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminobicyclo[4.3.0]nonane derivatives targeting three distinct protein classes: G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and sigma receptors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activities

The biological activity of various aminobicyclo[4.3.0]nonane derivatives is summarized in the table below. This data highlights the versatility of this scaffold in targeting different receptors with varying potencies.



Target	Compound/Derivativ e	Activity (IC50/EC50/Ki)	Reference
GPR119 Agonist	Indanone Derivative	EC50 = 15 nM	[1]
TRPC6 Blocker	DS88790512	IC50 = 11 nM	[2]
Sigma-1 Receptor (S1R) Ligand	Diazabicyclo[4.3.0]no nane Derivative 8f	Ki = 10 nM	[3]
Sigma-2 Receptor (S2R) Ligand	Diazabicyclo[4.3.0]no nane Derivative 8f	Ki = 165 nM	[3]

Structure-Activity Relationship (SAR) Insights GPR119 Agonists

SAR studies on a series of G-protein coupled receptor 119 (GPR119) agonists based on a bicyclic amine scaffold revealed several key features for potent activity. Optimization of a hit compound led to the discovery that the basic nitrogen atom within the bicyclic amine framework plays a crucial role in agonist activity. Furthermore, the incorporation of an indanone moiety into various bicyclic rings was found to be favorable for this series of compounds[1]. A categorical SAR analysis also indicated that a carbonyl group on the bicyclic core is a better pharmacophore than a sulfonyl group for GPR119 agonism.

TRPC6 Blockers

To enhance molecular complexity, the sp2 carbon atoms of a known aminoindane inhibitor were replaced with sp3 carbons, leading to the development of a bicyclo[4.3.0]nonane derivative, DS88790512. This compound demonstrated potent inhibition of the transient receptor potential canonical 6 (TRPC6) channel with an IC50 value of 11 nM. This highlights the importance of a three-dimensional structure for effective TRPC6 inhibition.

Sigma Receptor Ligands

A series of diazabicyclo[4.3.0]nonane derivatives were synthesized and evaluated as sigma receptor (SR) ligands. Compound 8f, featuring a phenethyl group on the five-membered ring and a 3-phenylpropyl group on the six-membered ring, displayed high affinity for the sigma-1 receptor (S1R) with a Ki of 10 nM and a 16.5-fold selectivity over the sigma-2 receptor (S2R).



This suggests that the nature and length of the substituents on the nitrogen atoms of the diazabicyclo[4.3.0]nonane core are critical for both affinity and selectivity towards sigma receptor subtypes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GPR119 Agonist Activity Assay (cAMP Accumulation Assay)

This protocol measures the ability of a compound to stimulate cyclic AMP (cAMP) production in cells expressing GPR119.

- Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.
- Cell Seeding: Cells are seeded into a 384-well white plate at a suitable density and incubated overnight.
- Compound Preparation: A serial dilution of the test compound and a known GPR119 agonist (e.g., AR231453) is prepared in assay buffer.
- Assay Procedure:
 - After counting, 5 μL of the cell suspension (6,000 cells) is added to each well of a 384-well plate.
 - \circ 5 μ L of different concentrations of the test compound is added, and the plate is incubated at room temperature for 30 minutes.
 - 5 μL each of cAMP Eu Cryptate reagent and cAMP d2 antibody are then added.
 - The plate is incubated at room temperature and away from light for 1 hour.
- Data Acquisition: The plate is read on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm. The dose-response curve is analyzed using appropriate software (e.g., GraphPad Prism).



TRPC6 Channel Activity Assay (Calcium Influx Assay)

This assay measures the ability of a compound to block TRPC6 channel activity by monitoring intracellular calcium levels.

- Cell Culture: HEK293T cells are maintained in DMEM high glucose + 10% FBS + 1X NEAA.
- Transfection: Cells are transiently transfected with the TRPC6 expression plasmid.
- Assay Procedure:
 - TRPC6 Ca2+ channel activity is measured using a FLIPR (fluorescence imaging plate reader) Tetra system and a Calcium Assay Kit.
 - The FMP dye from the kit is diluted in 1x assay buffer (1x HBSS, 20 mM HEPES pH 7.4).
 - \circ The cell culture medium is removed, and 20 μL of the diluted FMP dye is added to each well.
 - Cell plates are incubated for 45 minutes at room temperature.
- Data Acquisition: The plate is read on a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure changes in fluorescence, which correspond to intracellular calcium levels.

Sigma Receptor Binding Assay (Radioligand Competition Assay)

This protocol determines the affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to compete with a radioligand.

- Membrane Preparation: Guinea pig brain membranes (for sigma-1) or rat liver membranes (for sigma-2) are prepared.
- Assay Setup:
 - In a 96-well plate, add a fixed concentration of the radioligand ([3H]-(+)-pentazocine for sigma-1, or [3H]-DTG in the presence of (+)-pentazocine to mask sigma-1 sites for sigma-2) and a fixed amount of membrane protein to each well.



- Competition: Add increasing concentrations of the unlabeled test compound to the wells.
- Incubation: Incubate the plates for a specified time to reach equilibrium (e.g., 2 hours for sigma-1, 4 hours for sigma-2).
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.
- Data Acquisition: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

Visualizations Signaling Pathways and Experimental Workflow

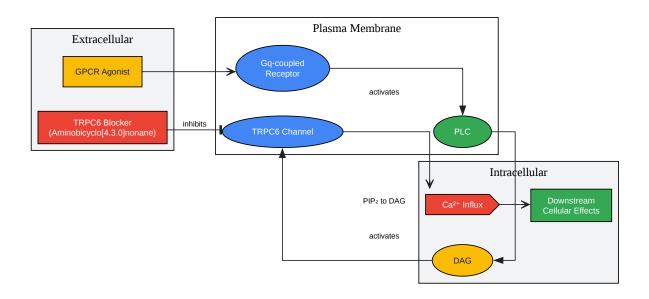
The following diagrams illustrate the signaling pathways for GPR119 and TRPC6, as well as a general experimental workflow for SAR studies.



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Caption: GPR119 Signaling Pathway.

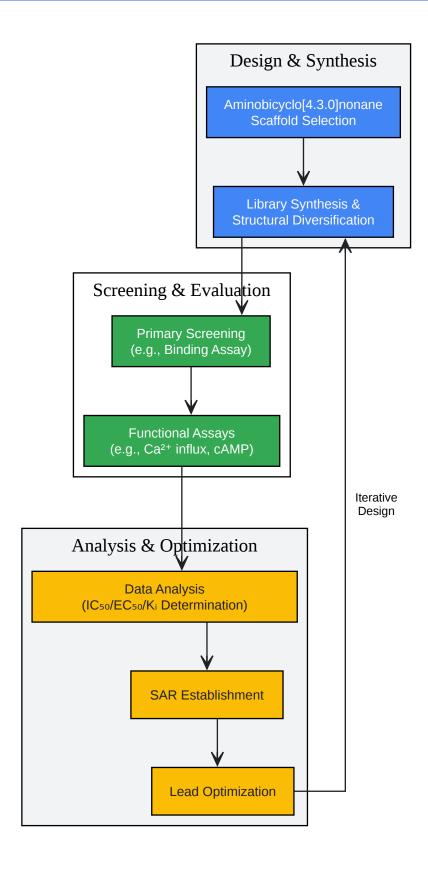




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Caption: TRPC6 Signaling Pathway.





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Caption: General SAR Study Workflow.



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